molecular formula C15H14Cl2N4O2 B2811104 Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 537002-87-2

Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2811104
CAS No.: 537002-87-2
M. Wt: 353.2
InChI Key: DLACWSRQVGUJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a 4,7-dihydro configuration. Key structural attributes include:

  • Ethyl ester group at position 6, enhancing lipophilicity and influencing metabolic stability.
  • 5-Methyl substituent, contributing to steric and electronic modulation of the core scaffold.

This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, known for diverse biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2/c1-3-23-14(22)11-8(2)20-15-18-7-19-21(15)13(11)9-5-4-6-10(16)12(9)17/h4-7,13H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLACWSRQVGUJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,3-dichlorobenzoyl chloride with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired triazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Trifluoromethyl vs. Methyl : The CF₃ group in and increases metabolic stability and electronegativity, whereas the 5-Me group in the target compound offers steric bulk without significant electronic effects.
  • Halogen Effects : Bromine in and chlorine in the target compound may influence lipophilicity (Cl: +0.71, Br: +0.86 in π values) and van der Waals interactions.

Activity Trends :

  • Dichlorophenyl vs. Trimethoxyphenyl : The target compound’s Cl groups may favor hydrophobic binding pockets, whereas methoxy groups in could enhance DNA intercalation.
  • Trifluoromethyl vs. Methyl : CF₃ in improves pharmacokinetics, while 5-Me in the target compound may reduce toxicity.

Structural and Crystallographic Analysis

  • Conformational Flexibility : The dihydropyrimidine ring in adopts an envelope conformation, stabilized by N–H⋯N hydrogen bonds. The target compound’s dichlorophenyl group may induce steric strain, altering ring puckering .
  • Intermolecular Interactions : Chlorine atoms in the target compound could engage in halogen bonding (e.g., C–Cl⋯π), absent in methoxy- or trifluoromethyl-substituted analogues.

Biological Activity

Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 537002-83-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12Cl2N4O2
  • Molecular Weight : 339.2 g/mol
  • Chemical Structure : The compound features a triazolo-pyrimidine core with dichlorophenyl and ethyl groups that contribute to its biological interactions.

Antitumor Activity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable antitumor properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Table 1: Antitumor Activity against Cancer Cell Lines

Compound NameCell LineIC50 (μM)Reference
This compoundMDA-MB-231 (Breast)TBD
Other Triazolo CompoundsMCF-7 (Breast)17.83
Other Triazolo CompoundsHEPG2 (Liver)TBD

The detailed evaluation of this compound's activity suggests that it may inhibit cell proliferation through mechanisms distinct from traditional chemotherapeutics.

Antimicrobial Activity

In addition to antitumor effects, triazolo-pyrimidines have shown antimicrobial properties. The specific interactions of this compound with bacterial and fungal strains are currently under investigation.

Table 2: Antimicrobial Activity

Pathogen TypeActivity ObservedReference
Bacterial StrainsInhibitory Effects TBD
Fungal StrainsInhibitory Effects TBD

The precise mechanism of action for this compound remains an area of active research. Initial studies suggest that it may interact with specific enzymes or receptors involved in tumor progression and microbial resistance pathways.

Case Studies

Several studies have highlighted the biological activity of similar compounds within the same structural family. For instance:

  • Study on Antiproliferative Effects :
    • A series of related triazolo-pyrimidines were synthesized and tested against various cancer cell lines including MDA-MB-231 and MCF-7. The results indicated significant antiproliferative activity with IC50 values ranging from 17.83 μM to higher values depending on the specific derivative used .
  • Antimicrobial Studies :
    • Research into the antimicrobial properties of related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The potential for these compounds to serve as lead structures in drug development is promising due to their diverse biological activities .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yields?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Condensation of substituted benzaldehyde (e.g., 2,3-dichlorobenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (HCl or p-toluenesulfonic acid) to form intermediates .
  • Step 2: Cyclization with 3-amino-1,2,4-triazole derivatives via reflux in ethanol or microwave-assisted reactions (e.g., 323 K for 30 minutes) to enhance efficiency .
  • Green Chemistry Optimization: Use of continuous flow reactors or catalysts like APTS (3-Aminopropyltriethoxysilane) improves sustainability and yield (up to 85% in some analogues) .

Key Variables:

  • Catalyst Choice: Acidic catalysts (e.g., HCl) favor cyclization but may require post-reaction neutralization.
  • Solvent: Ethanol or DMF influences reaction kinetics; ethanol reduces toxicity .
  • Temperature: Microwave irradiation reduces reaction time from hours to minutes .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolves the fused triazole-pyrimidine core and substituent orientations. For example, dihedral angles between the dichlorophenyl group and triazolopyrimidine plane (~84–89°) confirm steric effects .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 4.02–4.25 ppm confirm ethyl ester protons; aromatic protons (δ 7.14–7.41 ppm) validate dichlorophenyl substitution .
    • ¹³C NMR: Carbonyl signals at ~165 ppm confirm ester functionality .
  • IR Spectroscopy: Stretching bands at 1700–1750 cm⁻¹ (C=O) and 1550–1600 cm⁻¹ (C=N) verify the triazolopyrimidine core .

Advanced: How do substituent variations (e.g., Cl, F, OCH₃) impact biological activity?

Structure-Activity Relationship (SAR) Analysis:

Substituent Biological Activity Source
2,3-DichlorophenylAnticancer (CDK2 inhibition predicted)
3,4-DimethoxyphenylNeuroprotective (↓ BIP, caspase-3)
2-FluorophenylAntimicrobial (Gram-positive bacteria)
3-HydroxyphenylAnti-inflammatory (COX-2 inhibition)

Methodological Insight:

  • Electron-Withdrawing Groups (Cl, F): Enhance binding to hydrophobic enzyme pockets (e.g., CDK2) via halogen bonding .
  • Electron-Donating Groups (OCH₃, OH): Improve solubility and modulate oxidative stress pathways .

Advanced: How should researchers address contradictions in reported biological data?

Case Study: Discrepancies in anticancer activity (e.g., IC₅₀ varying from 2–50 µM across studies):

  • Controlled Variables:
    • Cell Line Specificity: Test across multiple lines (e.g., HeLa vs. MCF-7) .
    • Assay Conditions: Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .
  • Mechanistic Validation: Use siRNA knockdowns to confirm target engagement (e.g., CDK2 vs. BCL-2) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Workflow:

Molecular Docking (AutoDock Vina): Dock the compound into crystal structures (e.g., CDK2, PDB: 1HCL) to identify key interactions (e.g., H-bonding with Glu81, hydrophobic contacts with Leu83) .

MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates robust binding .

QSAR Modeling: Use descriptors like logP and polar surface area to predict bioavailability .

Advanced: How does pH affect the compound’s stability and reactivity?

Experimental Design:

  • Stability Testing: Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC:
    • Acidic Conditions (pH < 3): Ester hydrolysis generates carboxylic acid derivatives .
    • Basic Conditions (pH > 10): Triazole ring decomposition observed via LC-MS .
  • Reactivity Under Oxidative Stress: Use H₂O₂ or Fe²⁺ to simulate metabolic conditions; track byproducts with tandem MS .

Advanced: What strategies identify novel biological targets for this compound?

Methodological Approach:

Phosphoproteomics (LC-MS/MS): Treat cells (e.g., HEK293) and identify dysregulated phosphorylation sites .

Pull-Down Assays: Use biotinylated analogues to isolate binding partners (e.g., kinases) .

CRISPR Screening: Genome-wide knockout libraries reveal synthetic lethal interactions (e.g., BRCA1-deficient cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.